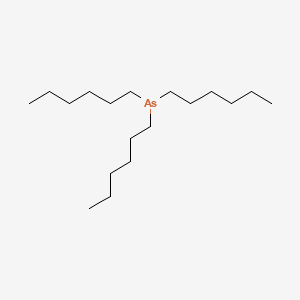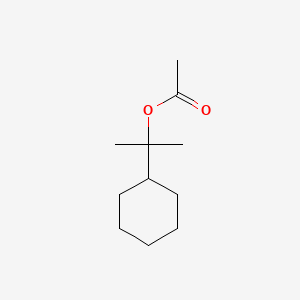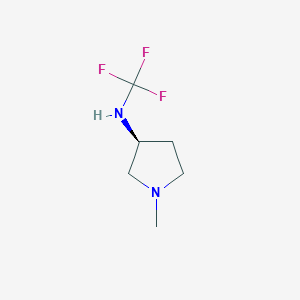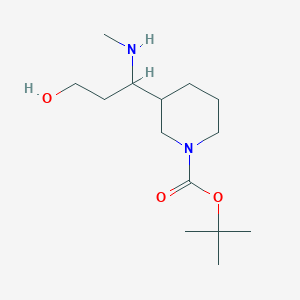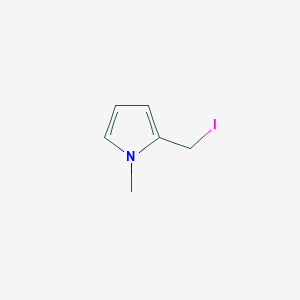![molecular formula C9H18N2 B13951096 6-Isopropyl-1,6-diazaspiro[3.4]octane](/img/structure/B13951096.png)
6-Isopropyl-1,6-diazaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropyl-1,6-diazaspiro[3.4]octane is a spirocyclic compound that features a unique structural motif, making it an interesting subject for chemical research. The compound consists of a spiro-connected diazaspiro[3.4]octane core with an isopropyl group attached to one of the nitrogen atoms. This structure imparts specific chemical and physical properties that are valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-1,6-diazaspiro[3.4]octane typically involves the formation of the spirocyclic core followed by the introduction of the isopropyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diamine with a dihalide can lead to the formation of the spirocyclic structure. The isopropyl group can then be introduced via alkylation reactions using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-1,6-diazaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can lead to the formation of amines or other reduced forms.
Scientific Research Applications
6-Isopropyl-1,6-diazaspiro[3.4]octane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in diversity-oriented synthesis to explore new chemical space.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Isopropyl-1,6-diazaspiro[3.4]octane involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may interfere with bacterial cell wall synthesis or disrupt cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octane: A closely related compound with similar structural features but without the isopropyl group.
2,6-Diazaspiro[3.4]octan-7-one: Another related compound that has shown potent sigma-1 receptor antagonist activity.
Uniqueness
6-Isopropyl-1,6-diazaspiro[3.4]octane is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its interaction with specific molecular targets and improve its overall efficacy in various applications.
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
7-propan-2-yl-1,7-diazaspiro[3.4]octane |
InChI |
InChI=1S/C9H18N2/c1-8(2)11-6-4-9(7-11)3-5-10-9/h8,10H,3-7H2,1-2H3 |
InChI Key |
RUJUFOXILFZYIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2(C1)CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


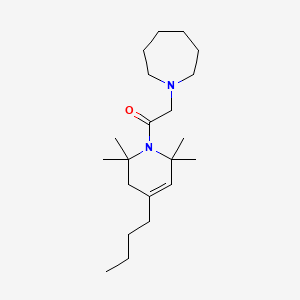

![2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13951022.png)

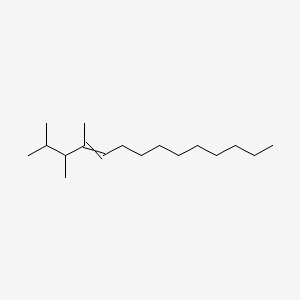
![(6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol](/img/structure/B13951044.png)
![(3-{5-[2,5,6-Trifluoro-pyridine-3-yl]-[1,3,4]oxadiazole-2-yl}-phenyl)-acetonitrile](/img/structure/B13951046.png)
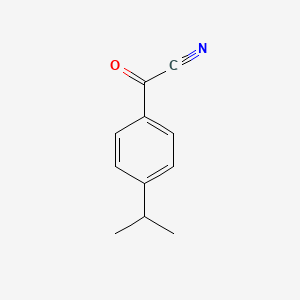
![Trimethylsilyl 5-methoxy-2-[(trimethylsilyl)oxy]benzoate](/img/structure/B13951066.png)
